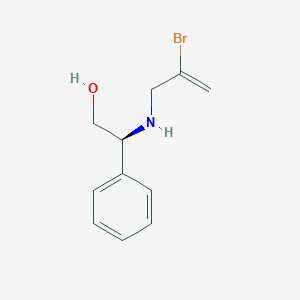![molecular formula C17H19N5 B7648594 N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)
N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine is a chemical compound commonly known as MPTP. It is a synthetic compound that belongs to the family of triazole derivatives. MPTP has been extensively studied for its role in scientific research and has been found to have several applications in various fields.
作用機序
MPTP is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. MPP+ enters the dopaminergic neurons through the dopamine transporter and inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP has been found to have several biochemical and physiological effects. It selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. MPTP has also been found to induce apoptosis in various cell types, such as neuronal cells and lymphocytes. Additionally, MPTP has been found to alter the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
MPTP has several advantages for lab experiments. It can be used to induce Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease's mechanism and potential treatments. Additionally, MPTP is relatively easy to synthesize and can be obtained in high purity. However, MPTP also has several limitations. It is highly toxic and can cause severe damage to the dopaminergic neurons, leading to irreversible damage. Additionally, MPTP is not a perfect model for Parkinson's disease, as the disease's mechanism in humans is more complex than in animal models.
将来の方向性
There are several future directions for the study of MPTP. One area of research is developing new treatments for Parkinson's disease using MPTP as a model. Another area of research is studying the mechanism of MPTP-induced apoptosis in various cell types. Additionally, researchers can study the effects of MPTP on other neurotransmitters and their role in various diseases. Overall, MPTP has several potential applications in various fields, making it a valuable tool for scientific research.
合成法
MPTP can be synthesized using various methods, including the condensation of 4-(aminomethyl)pyridine with 4-methyl-5-phenyl-1,2,4-triazole-3-carbaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, chromatography, and distillation.
科学的研究の応用
MPTP has been extensively studied for its role in scientific research. It has been found to have several applications in various fields such as neuroscience, pharmacology, and toxicology. MPTP is commonly used to induce Parkinson's disease in animal models to study the disease's mechanism and potential treatments.
特性
IUPAC Name |
N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13(14-8-10-18-11-9-14)19-12-16-20-21-17(22(16)2)15-6-4-3-5-7-15/h3-11,13,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQSMITQQWXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NCC2=NN=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide](/img/structure/B7648513.png)
![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)
![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B7648534.png)
![Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648542.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)
![2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)
![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol](/img/structure/B7648600.png)
![N-(1,3-dioxolan-2-ylmethyl)-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine](/img/structure/B7648608.png)
![Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate](/img/structure/B7648616.png)
